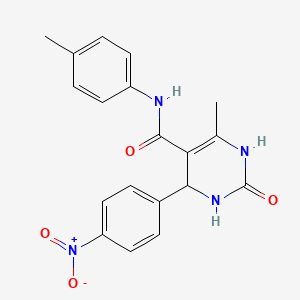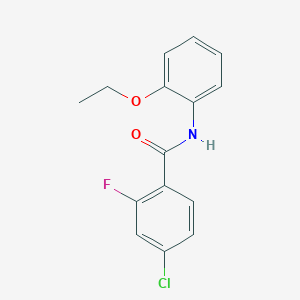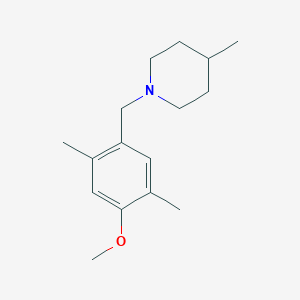![molecular formula C17H21ClN2O3 B5115180 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride, also known as clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma. In addition to its medical uses, clenbuterol is also widely used in scientific research due to its unique biochemical and physiological effects.
作用机制
Clenbuterol hydrochloride exerts its effects through activation of beta-2 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased cAMP production, which in turn activates protein kinase A and other downstream signaling pathways. The net effect of this signaling cascade is increased lipolysis, thermogenesis, and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol hydrochloride has a number of unique biochemical and physiological effects that make it a valuable research tool. It has been shown to increase metabolic rate and thermogenesis, leading to increased energy expenditure and fat loss. Clenbuterol also has potent anabolic effects, promoting muscle growth and protein synthesis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Clenbuterol hydrochloride has several advantages as a research tool. It is a highly specific agonist for beta-2 adrenergic receptors, which allows for precise investigation of the role of these receptors in various physiological processes. Clenbuterol is also relatively easy to administer and has a long half-life, which allows for sustained activation of beta-2 adrenergic receptors. However, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride has several limitations as a research tool. It can be difficult to control for individual differences in response to the drug, and it may have off-target effects that can complicate interpretation of results.
未来方向
There are several potential future directions for research on 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride hydrochloride. One area of interest is the potential therapeutic uses of 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride in the treatment of muscle wasting disorders and obesity. Another area of interest is the role of beta-2 adrenergic receptors in various disease states, such as diabetes and cardiovascular disease. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists that can be used as research tools and potential therapeutics.
合成方法
Clenbuterol hydrochloride is synthesized through a series of chemical reactions starting with the precursor compound, 4-amino-3-nitrophenol. The precursor is first protected with a tert-butyl group, and then reacted with 2-phenylethylamine to form the intermediate compound, 2-(tert-butylamino)-1-(3-nitrophenyl)ethanol. This intermediate is then deprotected and reacted with methyl iodide to form the final product, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride.
科学研究应用
Clenbuterol hydrochloride has been extensively studied in scientific research due to its unique biochemical and physiological effects. It is commonly used as a research tool to investigate the role of beta-2 adrenergic receptors in various physiological processes such as metabolism, thermogenesis, and muscle growth. Clenbuterol has also been shown to have potential therapeutic uses in the treatment of muscle wasting disorders and obesity.
属性
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-18(11-10-14-6-3-2-4-7-14)13-17(20)15-8-5-9-16(12-15)19(21)22;/h2-9,12,17,20H,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPQRPXJMBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)
![N-[(1-{[1-(2-fluoro-5-methylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5115111.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)
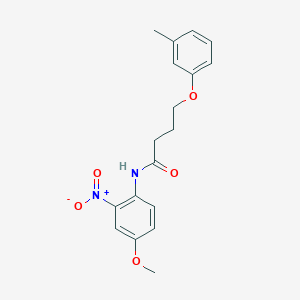
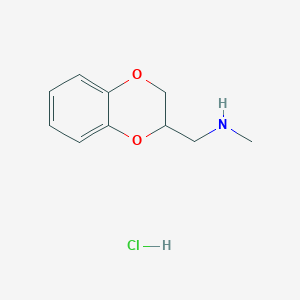

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
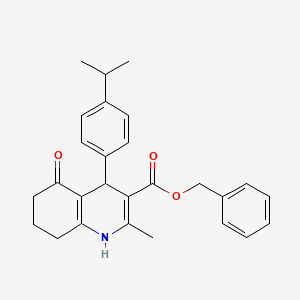
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
